(Z)-Methyl icos-11-enoate

Lipid Physical Chemistry Thermotropic Phase Behavior Differential Scanning Calorimetry

(Z)-Methyl icos-11-enoate (CAS 2390-09-2), also known as methyl cis-11-eicosenoate or methyl gondoate, is a monounsaturated fatty acid methyl ester (FAME) characterized by a 20-carbon chain and a single cis (Z) double bond located at the Δ11 position. This compound is classified as a long-chain unsaturated fatty acid methyl ester with a molecular formula of C₂₁H₄₀O₂ and a molecular weight of 324.54 g/mol.

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
CAS No. 2390-09-2
Cat. No. B157279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl icos-11-enoate
CAS2390-09-2
Synonyms(11Z)-11-Eicosenoic Acid Methyl Ester;  (Z)-11-Eicosenoic Acid Methyl Ester;  Methyl (Z)-11-Eicosenoate;  Methyl 11(Z)-Eicosenoate;  Methyl 11-cis-Eicosenoate;  cis-11-Eicosenoic Acid Methyl Ester
Molecular FormulaC21H40O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCC(=O)OC
InChIInChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-
InChIKeyRBKMRGOHCLRTLZ-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical liquid

(Z)-Methyl icos-11-enoate (CAS 2390-09-2): A C20:1 ω9 Fatty Acid Methyl Ester with Defined Cis Double Bond Geometry


(Z)-Methyl icos-11-enoate (CAS 2390-09-2), also known as methyl cis-11-eicosenoate or methyl gondoate, is a monounsaturated fatty acid methyl ester (FAME) characterized by a 20-carbon chain and a single cis (Z) double bond located at the Δ11 position [1]. This compound is classified as a long-chain unsaturated fatty acid methyl ester with a molecular formula of C₂₁H₄₀O₂ and a molecular weight of 324.54 g/mol [2]. It occurs naturally as a constituent of jojoba oil and is found in select plant species including Pringlea antiscorbutica and Cardiospermum halicacabum .

Critical Procurement Considerations for (Z)-Methyl icos-11-enoate: Why Double Bond Position and Chain Length Are Not Interchangeable


Generic substitution of (Z)-methyl icos-11-enoate with other monounsaturated fatty acid methyl esters is scientifically unsound due to chain-length- and position-dependent physicochemical and biological properties. The Δ11 double bond location in a 20-carbon chain confers distinct thermotropic phase behavior, with this compound exhibiting a unique freezing point of 239 K and melting at 255 K under specific thermal history conditions [1]. This phase behavior is distinct from its Δ5 positional isomer (5-EAME) which freezes at 264 K and melts at 266 K [1]. Furthermore, its chain length differentiates it from shorter (e.g., methyl oleate, C18:1 Δ9) and longer (e.g., methyl erucate, C22:1 Δ13) homologues, which exhibit divergent phase behaviors and biological partitioning properties [2]. In immunomodulatory assays, (Z)-methyl icos-11-enoate demonstrates a distinct metabolic and cytokine response profile compared to its non-esterified acid and alcohol counterparts, underscoring the functional specificity of the esterified form [3].

Quantitative Differentiation of (Z)-Methyl icos-11-enoate: Head-to-Head Evidence Against Closest Analogs


Thermotropic Polymorphism and Phase Transition Temperatures vs. Positional Isomer 5-EAME

(Z)-Methyl icos-11-enoate (11-EAME) exhibits a distinct thermotropic polymorphism and lower freezing and melting points compared to its Δ5 positional isomer, 5-EAME, derived from the same Limnanthes alba seed oil. Specifically, under controlled cooling conditions not lower than 240 K, 11-EAME freezes at 239 K and melts at 255 K. In contrast, 5-EAME freezes at 264 K and melts at 266 K when cooled no lower than 215 K [1]. These quantitative differences in phase transition temperatures are critical for applications requiring specific low-temperature fluidity or controlled crystallization.

Lipid Physical Chemistry Thermotropic Phase Behavior Differential Scanning Calorimetry

Immunostimulatory Potency: Comparative Metabolomic and Cytokine Response vs. Eicosenoid Counterparts

In a head-to-head comparison of eicosenoids derived from bee venom, methyl cis-11-eicosenoate demonstrated superior immunostimulatory activity compared to (Z)-11-eicosenol and cis-11-eicosenoic acid. While all three compounds enhanced LPS-stimulated production of inflammatory metabolite biomarkers, the effect was most pronounced for methyl cis-11-eicosenoate and cis-11-eicosenoic acid [1]. Specifically, the compound significantly increased IL-1β secretion and decreased IL-10 levels in THP-1 macrophages [1].

Immunometabolism Cytokine Modulation Adjuvant Research

Analytical Standard Utility: Defined Chromatographic Behavior for Double Bond Localization

(Z)-Methyl icos-11-enoate is uniquely positioned as a FAME standard for locating double bonds in polyunsaturated fatty acid methyl esters via ion-trap mass spectrometry . Its distinct retention index and mass spectral fragmentation pattern, defined by the Δ11 double bond, allow for unambiguous identification and differentiation from other C20:1 isomers (e.g., Δ5, Δ8, Δ13) in complex lipid mixtures [1].

Analytical Chemistry Gas Chromatography-Mass Spectrometry FAME Standard

Synthetic Utility: Key Intermediate for (Z)-9-Tricosene (Muscalure) Pheromone Synthesis

(Z)-Methyl icos-11-enoate serves as a direct synthetic precursor for the industrial production of (Z)-9-tricosene (muscalure), an insect pheromone used as a pesticide . This specific application is enabled by the defined chain length (C20) and the Δ11 cis double bond geometry, which allows for chain extension to the C23 pheromone target via established synthetic routes [1]. Alternative fatty acid methyl esters with different chain lengths or double bond positions would not yield the correct final product without additional, inefficient steps.

Pheromone Synthesis Pesticide Intermediate Organic Synthesis

Physicochemical Property Differentiation: Melting Point and Flash Point vs. Homologues

(Z)-Methyl icos-11-enoate exhibits a melting point of approximately -15 °C and a flash point exceeding 113 °C . These values position it between shorter-chain and longer-chain monounsaturated methyl esters. For comparison, methyl oleate (C18:1) has a reported melting point of -20 °C [1], while methyl erucate (C22:1) has a melting point range of -1.16 to 1.20 °C . This intermediate melting point, combined with a relatively high flash point, defines its specific handling and storage requirements, distinguishing it from homologues that may require refrigeration to maintain liquid state or pose different flammability risks.

Physical Chemistry Material Safety Handling Specifications

Targeted Research and Industrial Application Scenarios for (Z)-Methyl icos-11-enoate (CAS 2390-09-2)


Low-Temperature Lipid Physical Chemistry and Crystallization Studies

Researchers investigating the thermotropic phase behavior of unsaturated lipids should select (Z)-methyl icos-11-enoate for its well-characterized, low-temperature phase transitions. Its unique polymorphism, with a freezing point of 239 K and melting point of 255 K (when cooled to no lower than 240 K), provides a model system for studying non-equilibrium transitions in monounsaturated esters. This compound is particularly valuable for DSC experiments requiring a liquid-to-solid transition at sub-ambient temperatures that differ significantly from its Δ5 positional isomer [1].

Vaccine Adjuvant Discovery and Immunometabolism Research

In the development of novel immune stimulators or vaccine adjuvants, (Z)-methyl icos-11-enoate serves as a critical chemical probe. Its demonstrated ability to enhance LPS-stimulated inflammatory metabolite biomarkers and modulate key cytokines (IL-1β, IL-10) in THP-1 macrophages, with effects surpassing its alcohol counterpart (Z)-11-eicosenol, positions it as a lead compound for adjuvant formulation. The ester form offers favorable solubility and handling properties for cell-based assays [2].

Fatty Acid Methyl Ester (FAME) Analytical Standard for Lipidomics and GC-MS Profiling

Analytical chemists and lipidomics core facilities should procure (Z)-methyl icos-11-enoate as a certified reference standard for the unequivocal identification of the Δ11 C20:1 fatty acid in complex biological extracts. Its distinct retention time and mass spectral fragmentation pattern are essential for accurate peak assignment and quantification in gas chromatography-mass spectrometry (GC-MS) workflows, particularly when analyzing samples containing multiple C20:1 isomers .

Synthesis of (Z)-9-Tricosene (Muscalure) for Pest Management

Chemical manufacturers and agrochemical research groups synthesizing the insect pheromone muscalure should prioritize (Z)-methyl icos-11-enoate as the most direct and efficient starting material. This established synthetic route leverages the compound's specific C20 chain length and Δ11 cis double bond to construct the C23 pheromone target, minimizing steps and maximizing overall yield compared to alternative fatty acid precursors .

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